Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate typically involves the reaction of 3-(chloromethyl)benzoate with 1-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall activity. Pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one: Shares the piperazine and phenylethyl groups but differs in the core structure.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a similar piperazine moiety but with different substituents.
Uniqueness
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918479-94-4 |
---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)20-9-5-8-19(16-20)17-23-14-12-22(13-15-23)11-10-18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3 |
InChI Key |
AKXHFNBOOGOVHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.